chemical structure and physicochemical properties of N-[3-(3-phenylpropoxy)phenyl]acetamide
chemical structure and physicochemical properties of N-[3-(3-phenylpropoxy)phenyl]acetamide
N-[3-(3-phenylpropoxy)phenyl]acetamide: Structural Profiling, Synthesis, and Target Space
Molecular Architecture & Rationale
N-[3-(3-phenylpropoxy)phenyl]acetamide (CAS: 909356-79-2) is a synthetic small molecule characterized by a meta-substituted acetanilide core linked to a flexible 3-phenylpropoxy tail. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a finely tuned instrument for probing biological targets.
The causality behind its design is rooted in pharmacophore segregation:
-
The Acetamide Core: Acts as a directional hydrogen-bond donor (N-H) and acceptor (C=O). This motif is privileged in medicinal chemistry for anchoring molecules to hinge regions of kinases or specific transmembrane helices in G-protein-coupled receptors (GPCRs).
-
The Ether Linkage & Propyl Chain: Provides a flexible, oxygen-containing spacer that allows the terminal phenyl ring to sweep through a wide conformational space, seeking deep, lipophilic sub-pockets.
-
The Terminal Phenyl Ring: Engages in π−π stacking or van der Waals interactions, which are essential for stabilizing the ligand-receptor complex and increasing target residence time.
Physicochemical Profiling & ADME Causality
To predict the behavior of this compound in biological systems, we must analyze its physicochemical parameters. The quantitative data summarized below dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 269.34 g/mol | Optimal for passive diffusion; well within standard drug-like limits. |
| LogP (Predicted) | ~3.8 | High lipophilicity; strongly favors membrane partitioning and BBB crossing. |
| TPSA | 38.33 Ų | Low polar surface area; highly predictive of excellent CNS penetration. |
| H-Bond Donors | 1 | Minimizes the desolvation penalty upon entering lipid bilayers. |
| H-Bond Acceptors | 2 | Sufficient for target engagement without impeding permeability. |
| Rotatable Bonds | 6 | Balances conformational adaptability with the entropic penalty upon binding. |
According to [1], this compound exhibits zero violations, suggesting excellent oral bioavailability. Furthermore, when evaluated through the [2] algorithm, the combination of low TPSA, moderate MW, and optimal LogP yields a high score (>4.0), marking it as an ideal scaffold for neuropharmacological screening libraries.
Synthetic Methodology & Validation
To ensure high purity for biological screening, the compound is synthesized via a Williamson etherification. This protocol is designed as a self-validating system, where mechanistic choices directly dictate yield and purity.
Protocol: Synthesis of N-[3-(3-phenylpropoxy)phenyl]acetamide
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of N-(3-hydroxyphenyl)acetamide (1.0 eq) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is a polar aprotic solvent that leaves the nucleophilic phenoxide unsolvated and highly reactive, accelerating the SN2 mechanism.
-
-
Deprotonation: Add 20.0 mmol of anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq). Stir at room temperature for 30 minutes.
-
Causality: K2CO3 is a mild base. It is strong enough to deprotonate the phenol ( pKa≈9.5 ) but too weak to hydrolyze the sensitive acetamide group, ensuring strict chemoselectivity.
-
-
Catalysis & Alkylation: Add 1.0 mmol of Potassium Iodide (KI, 0.1 eq) followed by 11.0 mmol of (3-bromopropyl)benzene (1.1 eq). Elevate the temperature to 80 °C and stir for 12 hours.
-
Causality: KI acts as a catalyst via the Finkelstein reaction. It converts the alkyl bromide into a more reactive alkyl iodide in situ, significantly lowering the activation energy of the subsequent SN2 displacement.
-
-
Quenching & Extraction: Cool the reaction to room temperature. Quench with 50 mL of distilled water to precipitate inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) and brine.
-
Causality: DMF is notoriously difficult to remove under vacuum; washing with aqueous LiCl selectively pulls DMF into the aqueous phase due to strong lithium-DMF coordination.
-
-
Validation: Dry over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc). Validate identity and purity (>95%) via LC-MS (target m/z [M+H]+ = 270.1) and 1H -NMR.
In Vitro Characterization: Thermodynamic LogP Determination
Given the importance of lipophilicity in CNS penetration, computational LogP must be empirically validated. We utilize the Shake-Flask method according to [3].
Protocol: Shake-Flask LogP Determination
-
Pre-saturation (Critical Step): Stir equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel for 24 hours at 25 °C.
-
Causality: Without pre-saturation, the solvents will partially dissolve into each other during the assay, altering phase volumes and skewing the final concentration ratio.
-
-
Partitioning: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of the pre-saturated n-octanol. Add this to 1.0 mL of pre-saturated PBS in a borosilicate glass vial.
-
Equilibration: Agitate the vial on a mechanical shaker at 100 rpm for 1 hour at a constant 25 °C.
-
Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes.
-
Causality: Shaking generates micro-emulsions (microscopic octanol droplets suspended in water). Centrifugation breaks these emulsions. Failure to do so artificially inflates the measured aqueous concentration, leading to a falsely low LogP reading.
-
-
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using HPLC-UV. Calculate LogP=log10([C]octanol/[C]water) .
Screening Workflow & Hit-to-Lead Optimization
Because of its favorable CNS MPO profile, N-[3-(3-phenylpropoxy)phenyl]acetamide serves as an excellent starting scaffold for High-Throughput Screening (HTS) against neuro-receptors. The following workflow illustrates the logical progression from primary screening to lead candidate selection.
Workflow for evaluating N-[3-(3-phenylpropoxy)phenyl]acetamide in CNS drug discovery.
By systematically validating the synthesis, empirically confirming the physicochemical properties, and applying structured screening workflows, this compound can be effectively leveraged in modern drug discovery programs targeting neurological indications.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449. URL: [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]
